molecular formula C19H15N3O5 B11455548 Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No.: B11455548
M. Wt: 365.3 g/mol
InChI Key: YZVHDLBOEBEANI-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an oxadiazole moiety and a methyl ester group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

    Coupling of the Benzoxazole and Oxadiazole Rings: The two rings are coupled through a nucleophilic substitution reaction, where the oxadiazole moiety is introduced to the benzoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation Products: Corresponding oxides

    Reduction Products: Reduced oxadiazole derivatives

    Substitution Products: Substituted benzoxazole derivatives

Scientific Research Applications

Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings and varying functional groups.

    Methyl Ester Derivatives: Compounds with methyl ester groups and different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C19H15N3O5/c1-11-3-5-12(6-4-11)17-21-20-16(27-17)10-22-14-9-13(18(23)25-2)7-8-15(14)26-19(22)24/h3-9H,10H2,1-2H3

InChI Key

YZVHDLBOEBEANI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=C(C=CC(=C4)C(=O)OC)OC3=O

Origin of Product

United States

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